2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
This compound features a thiazole core substituted with a 2-oxo-2-((3-phenylpropyl)amino)ethyl group at position 4, linked via a thioether bond to an N-(p-tolyl)acetamide moiety. The structure combines a thiazole heterocycle, a phenylpropylamine side chain, and a p-tolylacetamide group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-17-9-11-19(12-10-17)25-22(28)16-30-23-26-20(15-29-23)14-21(27)24-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,15H,5,8,13-14,16H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPCCYXUWQNTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on available literature, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological significance.
- Acetamide Group : Contributes to the compound's solubility and biological activity.
- Phenylpropyl Side Chain : Enhances the lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. A study focused on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial and antifungal effects. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 10.7–21.4 μmol/mL, indicating potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7–21.4 | 21.4–40.2 |
| 4p | Not specified | Not specified |
Anticancer Activity
Research has indicated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from thiazoles have been evaluated for their antiproliferative effects in human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results suggested moderate inhibitory activities, with some derivatives showing IC50 values in the micromolar range .
The biological activity of thiazole derivatives, including the compound , is often attributed to their ability to interact with specific enzymes or receptors in microbial cells or cancer cells. For example:
- Enzyme Inhibition : Thiazoles can act as inhibitors of enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt microbial membranes, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiazole derivatives and tested their antimicrobial properties against eight bacterial and eight fungal species. The compound similar to this compound displayed notable efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent .
Case Study 2: Anticancer Potential
In another investigation, a derivative was tested for its anticancer properties against various human cancer cell lines. The findings indicated that certain modifications to the thiazole structure could enhance cytotoxicity, suggesting that further structural optimization could lead to more effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key analogs from the evidence are compared below:
*Calculated molecular weight based on formula. *NR: Not reported.
Key Observations :
- Substituent Bulk : The target compound’s 3-phenylpropyl group is bulkier than the methoxy, chloro, or fluorophenyl groups in analogs. This may reduce solubility compared to smaller substituents but enhance lipophilicity for membrane penetration .
- Melting Points : Electron-withdrawing groups (e.g., Cl in Compound 14) slightly lower melting points compared to electron-donating groups (e.g., OMe in Compound 13), suggesting weaker intermolecular forces. The target compound’s melting point is expected to exceed 300°C due to its extended aromatic system .
- Yield: Yields for analogs range from 64% to 86%, influenced by steric hindrance and reaction conditions. The target compound’s synthesis would likely require optimized coupling steps, as seen in ’s chromenone-thiazole derivatives .
Enzyme Inhibition
- MMP Inhibitors () : Compounds 13–18 show moderate to high MMP inhibition, with methoxy and chloro substituents enhancing activity. The target compound’s phenylpropyl group may improve binding to hydrophobic enzyme pockets .
- α-Glucosidase Inhibitors () : Dichlorophenyl-substituted thiazoles (e.g., Compound 13 in ) exhibit IC₅₀ values <10 µM. The target compound’s acetamide linkage could similarly interact with catalytic residues .
- MAO Inhibitors () : Thiazole-acetamide derivatives with cyclopentyl groups (e.g., 4a–4i) show dual MAO-A/B inhibition. The phenylpropyl group in the target compound may mimic these effects .
Kinase and Receptor Modulation
- CDK5/p25 Inhibitors (): Thienoquinolone derivatives with thioacetamide linkages (e.g., Compound 7) demonstrate ATP non-competitive binding. The target compound’s thioether bond may enable similar allosteric modulation .
- VEGFR-2 Inhibitors (): Pyrimidinone-thioacetamide hybrids (e.g., 8d) show anticancer activity. The phenylpropyl group in the target compound could enhance VEGFR-2 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
